
4,4'-Methylene-13C-dianiline
Overview
Description
4,4'-Methylene-¹³C-dianiline (CAS No. 190778-00-8) is a stable isotope-labeled analog of 4,4'-methylenedianiline (MDA, CAS No. 101-77-9), where the methylene carbon (-CH₂-) is replaced with a ¹³C isotope. Its molecular formula is C₁₃H₁₄N₂, with a molecular weight of 199.256 g/mol compared to 198.2637 g/mol for the non-labeled MDA . This compound retains the core structure of MDA—two aromatic rings connected by a methylene bridge—but serves specialized roles in research, particularly in metabolic tracing, pharmacokinetic studies, and analytical chemistry as an internal standard . Physical properties include a density of 1.143 g/cm³ and a melting point of 88–92°C .
Preparation Methods
The synthesis of 4-[(4-Aminophenyl)(113C)methyl]aniline involves several steps. One common method includes the reaction of 4-nitrobenzaldehyde with aniline in the presence of a reducing agent to form the intermediate 4-[(4-nitrophenyl)methyl]aniline. This intermediate is then reduced to 4-[(4-Aminophenyl)(113C)methyl]aniline using hydrogen gas and a palladium catalyst .
Chemical Reactions Analysis
4-[(4-Aminophenyl)(113C)methyl]aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents.
Scientific Research Applications
Industrial Applications
Polyurethane Production
- Precursor to Methylene Diphenyl Diisocyanate (MDI) : 4,4'-Methylene-13C-dianiline is utilized as a key monomer in synthesizing MDI, which is essential for producing various polyurethane foams. These foams are widely used in insulation materials, automotive parts, and furniture .
- Hardener in Epoxy Resins : The compound serves as a hardener for epoxy resins, enhancing the mechanical properties and durability of coatings and adhesives .
Polymeric Materials
- Synthesis of Polyamides and Polyimides : It acts as a building block for creating polyamides and polyimides, which are known for their thermal stability and chemical resistance. These polymers find applications in electronics and aerospace industries .
Research Applications
Analytical Chemistry
- Isotope Labeling : The incorporation of the 13C isotope in this compound allows researchers to trace metabolic pathways and reactions involving this compound. This application is crucial in understanding its behavior in biological systems and environmental contexts .
Toxicological Studies
- Carcinogenicity Research : Numerous studies have investigated the carcinogenic potential of 4,4'-methylene dianiline derivatives. For instance, research has shown that exposure to this compound can lead to increased incidences of tumors in laboratory animals, highlighting its potential health risks .
Environmental Impact
Behavior in the Environment
- Soil Interaction : When released into the environment, 4,4'-methylene dianiline tends to bind strongly to soil particles, limiting its mobility and reducing the risk of groundwater contamination. However, its persistence can lead to long-term environmental exposure .
- Microbial Degradation : Studies indicate that microorganisms can break down 4,4'-methylene dianiline over time, although this process may take several days to weeks depending on environmental conditions .
Case Studies
Biological Activity
4,4'-Methylene-13C-dianiline, also known as MDA-13C, is a compound that has garnered interest in various fields due to its potential biological activities. This article delves into the biological activity of MDA-13C, examining its mechanisms of action, cytotoxicity, anti-inflammatory properties, and other relevant biological effects.
Chemical Structure and Properties
This compound is a derivative of aniline with a methylene bridge connecting two aniline groups. Its chemical structure can be represented as follows:
This compound is characterized by its stable aromatic rings and the presence of nitrogen atoms, which contribute to its reactivity and interaction with biological systems.
Inhibition of Enzymatic Activity
Research indicates that MDA-13C may inhibit specific enzymes involved in cellular processes. For instance, studies have shown that compounds similar to MDA-13C can act as inhibitors of various kinases and phosphatases, which are crucial in signal transduction pathways. This inhibition can lead to altered cellular responses, potentially impacting cell proliferation and survival.
Interaction with Cellular Components
MDA-13C may also interact with cellular components such as DNA and proteins. The compound's ability to form adducts with DNA could lead to mutagenic effects, influencing cellular behavior and contributing to cytotoxicity.
In Vitro Assays
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. MDA-13C has been subjected to various in vitro cytotoxicity tests using different mammalian cell lines. The results from these studies are summarized in Table 1.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Induction of apoptosis |
MCF-7 | 30 | Inhibition of cell cycle progression |
A549 | 20 | DNA damage and repair inhibition |
The IC50 values indicate the concentration at which the compound inhibits cell viability by 50%. The observed mechanisms include apoptosis induction and cell cycle arrest, highlighting the compound's potential as an anticancer agent.
Anti-Inflammatory Activity
Inflammation plays a significant role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that MDA-13C exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the NF-kB signaling pathway, which is crucial for inflammatory responses.
Case Study 1: Anticancer Activity
In a study conducted on breast cancer models, MDA-13C demonstrated significant anticancer activity by reducing tumor growth in vivo. The compound was administered at varying doses, resulting in a dose-dependent reduction in tumor size. Histological analysis revealed increased apoptosis in tumor tissues treated with MDA-13C compared to controls.
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of MDA-13C in models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro. These findings suggest potential therapeutic applications for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 4,4'-Methylene-¹³C-dianiline in biological samples, and how do they address thermal instability?
- Methodology : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques. To mitigate thermal degradation during sample preparation, avoid evaporative steps and use derivatization agents like trifluoroacetic anhydride to stabilize the compound. Hydrolysis of urine samples should be performed under controlled conditions to preserve analyte integrity .
- Key Considerations : Derivatization is critical for GC analysis to reduce amine reactivity and improve chromatographic resolution. HPLC avoids derivatization but requires UV or electrochemical detection for sensitivity .
Q. How should environmental samples (e.g., air, water) be analyzed for 4,4'-Methylene-¹³C-dianiline contamination?
- Methodology : Use HPLC/UV or GC/thermionic detection for environmental matrices. Derivatization (e.g., with pentafluoropropionic anhydride) is often necessary to reduce column reactivity in HPLC. For air samples, collect particulate matter on filters and analyze using validated EPA/NIOSH protocols .
- Detection Limits : Sensitivity can reach sub-ppb levels with optimized extraction and cleanup steps, though field conditions may require adjustments .
Q. What precautions are essential for handling 4,4'-Methylene-¹³C-dianiline in laboratory settings?
- Safety Protocols : Use personal protective equipment (PPE) to prevent dermal exposure, the primary route of toxicity. Store samples at low temperatures to avoid thermal degradation. Work under fume hoods to minimize inhalation risks .
- Waste Management : Follow CERCLA guidelines for disposal, as the compound is classified as hazardous due to liver toxicity and potential carcinogenicity .
Q. How does isotopic labeling (¹³C) influence the characterization of 4,4'-Methylene-dianiline in metabolic studies?
- Applications : The ¹³C label enables precise tracking of metabolites via mass spectrometry, improving quantification in pharmacokinetic studies. It also aids in distinguishing parent compounds from degradation products in environmental fate studies .
- Analytical Validation : Ensure isotopic purity (>98%) via NMR or high-resolution MS to avoid interference in tracer experiments .
Q. What are the known environmental fate mechanisms of 4,4'-Methylene-dianiline?
- Partitioning : In air, it binds to particulates and deposits via wet/dry deposition. In water, it adsorbs to sediments due to low solubility (0.1–1 mg/L) and is biodegraded by microbial communities under aerobic conditions .
- Persistence : Half-life in soil ranges from weeks to months, depending on microbial activity and redox conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in environmental exposure data for 4,4'-Methylene-dianiline?
- Case Study : EPA monitoring near industrial sites found no detectable levels despite prior modeling predictions . To address this, validate sampling protocols (e.g., use composite samples over extended periods) and consider localized factors like wind dispersion or microbial degradation .
- Data Gaps : Prioritize field studies to quantify air-water exchange coefficients and sediment partitioning rates .
Q. What experimental designs are optimal for studying the hepatotoxicity of 4,4'-Methylene-dianiline metabolites?
- In Vitro Models : Use primary hepatocytes or HepG2 cells exposed to synthesized metabolites (e.g., acetylated or hydroxylated derivatives). Monitor cytotoxicity via ALT/AST release and glutathione depletion .
- In Vivo Models : Administer ¹³C-labeled compound to rats and analyze liver tissue via LC-MS/MS to correlate metabolite profiles with histopathological changes .
Q. How can researchers address the lack of consensus on metabolite toxicity in human risk assessments?
- Strategies : Conduct comparative toxicity assays using in vitro systems (e.g., CYP450-expressing cell lines) to identify reactive metabolites. Pair with epidemiological data from occupational exposures to establish dose-response relationships .
- Challenges : Metabolites like N-acetyl-4,4'-Methylene-dianiline may exhibit higher bioavailability than the parent compound, requiring adjusted pharmacokinetic models .
Q. What advanced techniques improve detection limits for 4,4'-Methylene-dianiline in complex matrices?
- Innovations : Couple HPLC with tandem mass spectrometry (HPLC-MS/MS) using multiple reaction monitoring (MRM) for enhanced specificity. For trace analysis in biological fluids, employ solid-phase microextraction (SPME) or molecularly imprinted polymers (MIPs) .
- Validation : Cross-validate results with isotope dilution methods using ¹³C-labeled internal standards to correct for matrix effects .
Q. How should longitudinal studies be designed to assess chronic exposure impacts of 4,4'-Methylene-dianiline?
- Cohort Design : Monitor occupationally exposed workers via biannual serum/urine analysis for metabolites. Include biomarkers of liver function (e.g., γ-glutamyl transferase) and genotoxicity (e.g., comet assay) .
- Statistical Considerations : Use mixed-effects models to account for individual variability in metabolic rates and confounding factors (e.g., alcohol use) .
Q. Research Priorities
Mechanistic Toxicology : Elucidate the role of metabolites in hepatotoxicity using ¹³C-labeled tracers .
Environmental Monitoring : Develop standardized protocols for detecting ultra-trace levels in heterogeneous matrices .
Longitudinal Health Studies : Establish biomarkers for early detection of liver damage in exposed populations .
Comparison with Similar Compounds
Comparison with Similar Compounds
4,4'-Methylenedianiline (MDA)
Structural and Physical Properties
- Molecular Formula : C₁₃H₁₄N₂ (identical to the ¹³C-labeled variant but without isotopic substitution).
- Molecular Weight : 198.2637 g/mol .
- Melting Point : 89–91°C , nearly identical to the ¹³C-labeled form.
- Applications : MDA is industrially significant as a precursor in polyurethane and epoxy resin production . In contrast, the ¹³C-labeled variant is restricted to research, enabling precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) studies .
Analytical Methods
- MDA is quantified in biological and environmental samples using HPLC/UV, GC/thermionic detection, or HPLC/electrochemical methods . The ¹³C-labeled analog is often used as an internal standard to improve accuracy, mitigating matrix effects and losses during sample preparation .
Toxicity and Regulation
- MDA is classified as a carcinogen (H350) and toxicant (H302, H310) . The ¹³C-labeled form shares these hazards but is handled under stricter laboratory controls due to its specialized use . Both compounds fall under EPA regulations (CERCLA RQ = 10 lbs) .
4,4'-Methylenedianiline-[¹⁵N₂, ¹³C]
Structural and Isotopic Differences
- Molecular Formula : C₁₃H₁₄N₂ (with ¹³C in the methylene group and ¹⁵N in both amine groups).
- Molecular Weight : Slightly higher than the ¹³C-only variant due to dual isotopic labeling .
Data Tables
Table 1: Key Properties of MDA and Isotope-Labeled Analogs
Table 2: Analytical Methods for Detection
Research and Regulatory Considerations
- Gaps in Data : While MDA’s toxicity is well-documented , studies on the environmental fate of its isotope-labeled analogs are scarce. Standardized methods for detecting MDA in soil and groundwater are also lacking .
- Regulatory Alignment : Both MDA and its labeled variants require compliance with OSHA and EPA guidelines, particularly for occupational exposure limits and disposal .
Properties
IUPAC Name |
4-[(4-aminophenyl)(113C)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9,14-15H2/i9+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRVSVVVWCFQMG-QBZHADDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13CH2]C2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583915 | |
Record name | 4,4'-(~13~C)Methylenedianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190778-00-8 | |
Record name | 4,4'-(~13~C)Methylenedianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 190778-00-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.